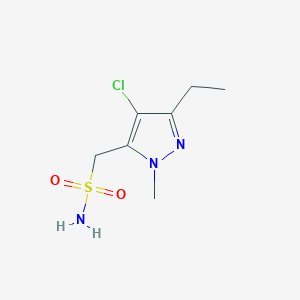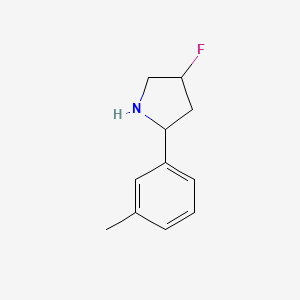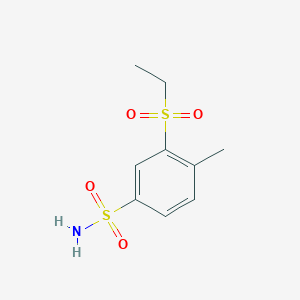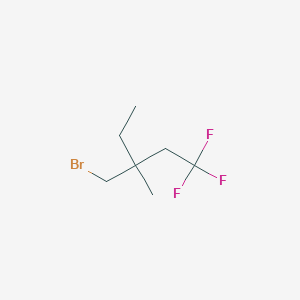![molecular formula C10H19N3O B13208283 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea is a complex organic compound that features a bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions . The reaction conditions often involve the use of a rhodium(II) complex and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea has several scientific research applications:
Chemistry: The compound is used as a key intermediate in the synthesis of various tropane alkaloids.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares a similar bicyclic structure and has been studied for its nematicidal activity.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Another compound with a similar core structure, used in various synthetic applications.
Uniqueness
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Eigenschaften
Molekularformel |
C10H19N3O |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H19N3O/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7/h7-9,11H,3-6H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
IELQUVKXMGALNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)

![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)


![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)



![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)



